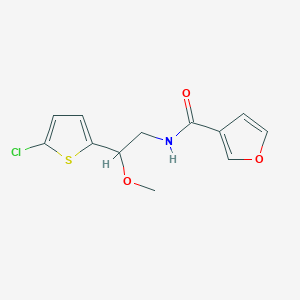

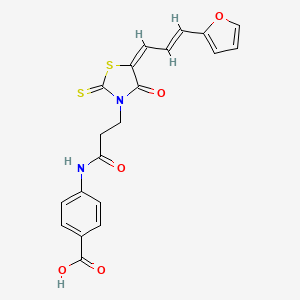

![molecular formula C28H27N3O8S B2873106 (E)-ethyl 3-(4-methoxyphenyl)-4-oxo-5-(3-(3,4,5-trimethoxyphenyl)acrylamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851952-28-8](/img/structure/B2873106.png)

(E)-ethyl 3-(4-methoxyphenyl)-4-oxo-5-(3-(3,4,5-trimethoxyphenyl)acrylamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound contains several functional groups including an ethyl group, a methoxyphenyl group, a trimethoxyphenyl group, and a dihydrothieno[3,4-d]pyridazine ring. These groups are common in many biologically active molecules .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 3D structure would depend on the specific spatial arrangement of these groups .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. Properties such as solubility, melting point, and boiling point could be predicted based on the functional groups present .科学的研究の応用

Synthesis and Characterization

Synthesis of 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives : A study by Hassan et al. (2014) discusses the synthesis of 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, which are structurally related to the compound . These compounds were synthesized using N-(aryl)-2-cyano-3-[(4-methoxyphenyl)amino]-3-(methylthio)acrylamides and screened for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014).

Regioselective Synthesis of Functionalized Pyrazolyl Ketones : Another study by Hassaneen and Shawali (2013) focuses on the regioselective synthesis of pyrazole derivatives, including the creation of enamino esters and their use in synthesizing various pyrazole derivatives. These derivatives have relevance in the context of the compound (Hassaneen & Shawali, 2013).

Biological Activities

Cytotoxic Activities of Synthesized Compounds : The study by Hassan et al. (2014) also evaluated the cytotoxic activity of newly synthesized pyrazole derivatives. This is relevant because similar compounds might show potential in therapeutic applications, such as cancer treatment (Hassan, Hafez, & Osman, 2014).

Antimicrobial and Antitumor Activities : Various studies have explored the antimicrobial and antitumor activities of compounds structurally related to (E)-ethyl 3-(4-methoxyphenyl)-4-oxo-5-(3-(3,4,5-trimethoxyphenyl)acrylamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate. For example, Al-Kamali et al. (2014) synthesized novel thieno[2,3-c]pyridazines and evaluated their antibacterial activities (Al-Kamali, Al-Hazmi, Alhousami, & Al-Masany, 2014).

Antioxidant and Anti-Inflammatory Activities : The synthesis and evaluation of compounds for antioxidant and anti-inflammatory activities have been studied by Madhavi and Sreeramya (2017). They synthesized a series of compounds and evaluated their in vitro antioxidant properties and in vivo anti-inflammatory activities (Madhavi & Sreeramya, 2017).

作用機序

Target of Action

The primary targets of this compound are Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) . These receptors play a crucial role in cell proliferation and angiogenesis, respectively, and are often upregulated in various types of cancers .

Mode of Action

The compound interacts with its targets (EGFR and VEGFR-2) by binding to their active sites . This interaction inhibits the receptor’s activity, leading to a decrease in cell proliferation and angiogenesis .

Biochemical Pathways

The compound affects the EGFR and VEGFR-2 signaling pathways. By inhibiting these receptors, it disrupts the downstream signaling cascades, leading to reduced cell proliferation and angiogenesis . The exact downstream effects can vary depending on the specific cellular context.

Pharmacokinetics

In silico models suggest that it meets the admet (absorption, distribution, metabolism, excretion, and toxicity) and drug-likeness requirements without violating lipinski’s rule of five . This suggests that the compound may have good bioavailability.

Result of Action

The inhibition of EGFR and VEGFR-2 by this compound leads to a decrease in cell proliferation and angiogenesis . This can result in the suppression of tumor growth in cancers where these receptors are upregulated .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s lipophilicity and rate of degradation can affect its activity . Additionally, the cellular context (e.g., the specific types of cells and the presence of other signaling molecules) can also influence the compound’s action .

将来の方向性

特性

IUPAC Name |

ethyl 3-(4-methoxyphenyl)-4-oxo-5-[[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]amino]thieno[3,4-d]pyridazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27N3O8S/c1-6-39-28(34)24-19-15-40-26(23(19)27(33)31(30-24)17-8-10-18(35-2)11-9-17)29-22(32)12-7-16-13-20(36-3)25(38-5)21(14-16)37-4/h7-15H,6H2,1-5H3,(H,29,32)/b12-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SELJPNPTLLBTQR-KPKJPENVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC)C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)/C=C/C3=CC(=C(C(=C3)OC)OC)OC)C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27N3O8S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

565.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

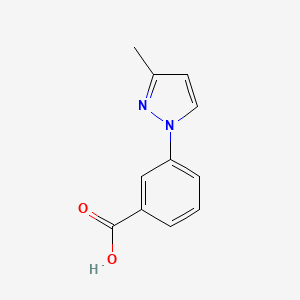

![1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine dihydrochloride](/img/structure/B2873023.png)

![N-(3-{[2-(2,5-difluorophenyl)-3-(2-fluorophenoxy)-4-oxoazetidin-1-yl]methyl}phenyl)acetamide](/img/structure/B2873031.png)

![2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2873036.png)

![1,4-Diazabicyclo[3.3.1]nonane dihydrochloride](/img/structure/B2873038.png)

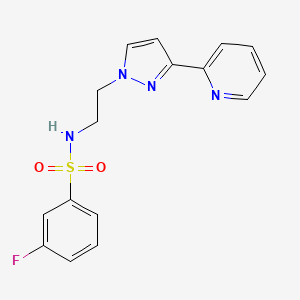

![3-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-1-[(naphthalen-1-yl)methyl]urea](/img/structure/B2873042.png)

![3'-(3-Chloro-4-methoxyphenyl)-1-[(2-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2873043.png)

![3-(2-naphthamido)-N-(benzo[d][1,3]dioxol-5-yl)benzofuran-2-carboxamide](/img/structure/B2873045.png)